molecular formula C16H14ClN5 B8643401 3-chloro-N-(1-(quinolin-2-yl)azetidin-3-yl)pyrazin-2-amine

3-chloro-N-(1-(quinolin-2-yl)azetidin-3-yl)pyrazin-2-amine

Cat. No.: B8643401
M. Wt: 311.77 g/mol
InChI Key: OTGZYWRLRUCWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-(quinolin-2-yl)azetidin-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C16H14ClN5 and its molecular weight is 311.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

3-chloro-N-(1-quinolin-2-ylazetidin-3-yl)pyrazin-2-amine

InChI

InChI=1S/C16H14ClN5/c17-15-16(19-8-7-18-15)20-12-9-22(10-12)14-6-5-11-3-1-2-4-13(11)21-14/h1-8,12H,9-10H2,(H,19,20)

InChI Key

OTGZYWRLRUCWJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)NC4=NC=CN=C4Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (560 mg, 5.6 mmol), 1-(quinolin-2-yl)azetidin-3-amine hydrochloride (557 mg, 2.8 mmol) and 2,3-dichloro-pyrazine (414 mg, 2.8 mmol) were dissolved in DMF (20 mL). The resulting mixture was heated to 90° C. overnight. The mixture was then diluted with water (20 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were combined and washed with water (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (20% to 50% EtOAc in petroleum ether) to give 3-chloro-N-(1-(quinolin-2-yl)azetidin-3-yl)pyrazin-2-amine (479 mg, 1.5 mmol, 55% yield) as white solid. ESI-MS (M+1): 312 calc. for C16H14ClN5 311.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.